[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C13H26N2O2. It is characterized by the presence of a piperidine ring, an aminoethyl group, and a tert-butyl ester functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the piperidine ring or the carbamic ester, potentially yielding secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperidine-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a valuable intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid isopropyl ester
Uniqueness
Compared to its analogs, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester offers enhanced stability due to the bulky tert-butyl group. This stability makes it more suitable for applications requiring prolonged shelf life and resistance to hydrolysis. Additionally, the tert-butyl ester can improve the compound’s lipophilicity, facilitating its passage through biological membranes.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-10-11-6-4-5-8-16(11)9-7-14/h11H,4-10,14H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXZELMPGESOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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